N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide
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Overview
Description
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline derivative structure, which is known for its diverse biological activities and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the alkylation of 1-propyl-1,2,3,4-tetrahydroquinoline with an appropriate alkylating agent, followed by sulfonamide formation through the reaction with propane-1-sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and sulfonamides, such as:
- N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide
Uniqueness
What sets N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide apart is its specific combination of a quinoline derivative with a sulfonamide group, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-3-11-19-12-5-6-16-14-15(7-8-17(16)19)9-10-18-22(20,21)13-4-2/h7-8,14,18H,3-6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQNZYVMKSDUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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